2-Chloro-5-methylquinazolin-4-ol
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Overview
Description
2-Chloro-5-methylquinazolin-4-ol is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylquinazolin-4-ol typically involves the reaction of 2-amino-5-methylbenzoic acid with phosphoryl chloride (POCl3) to form 2-chloro-5-methylquinazoline. This intermediate is then hydrolyzed to yield this compound . The reaction conditions generally require anhydrous conditions and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted quinazoline derivatives.
Oxidation Reactions: Quinazolinone derivatives.
Reduction Reactions: Dihydroquinazoline derivatives.
Scientific Research Applications
2-Chloro-5-methylquinazolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound in drug discovery.
Medicine: Quinazoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these enzymes, the compound can exert anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinazolin-4-ol
- 5-Methylquinazolin-4-ol
- 2-Chloro-6-methylquinazolin-4-ol
Comparison
2-Chloro-5-methylquinazolin-4-ol is unique due to the presence of both a chlorine atom and a methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-5-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7ClN2O/c1-5-3-2-4-6-7(5)8(13)12-9(10)11-6/h2-4H,1H3,(H,11,12,13) |
InChI Key |
IGGAJSRWDYTDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(NC2=O)Cl |
Origin of Product |
United States |
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